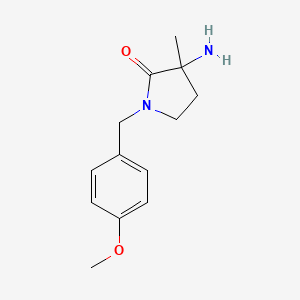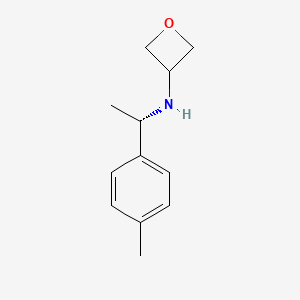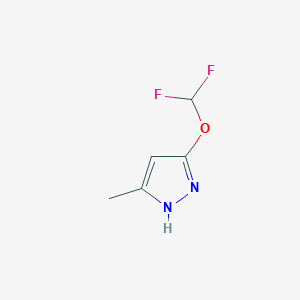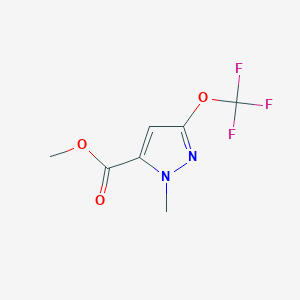
Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethoxy group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate typically involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles . The lithiation process is often carried out in a flow reactor to ensure precise control over reaction conditions and avoid precipitation .
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the lithiation process and optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors is advantageous for large-scale production due to their ability to maintain consistent reaction conditions and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate has several scientific research applications:
Biology: The compound’s stability and lipophilicity make it useful in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol
Comparison: Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate is unique due to the presence of the trifluoromethoxy group, which enhances its stability and lipophilicity compared to similar compounds with trifluoromethyl or hydroxyl groups. This unique feature makes it more suitable for applications requiring high stability and resistance to degradation .
Propriétés
Formule moléculaire |
C7H7F3N2O3 |
|---|---|
Poids moléculaire |
224.14 g/mol |
Nom IUPAC |
methyl 2-methyl-5-(trifluoromethoxy)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7F3N2O3/c1-12-4(6(13)14-2)3-5(11-12)15-7(8,9)10/h3H,1-2H3 |
Clé InChI |
VMWCWGJKTUVMNQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)OC(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)




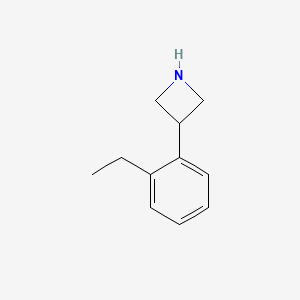
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)

![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)

